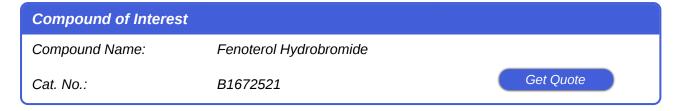


Fenoterol Hydrobromide: A Technical Guide for Researchers and Drug Development Professionals

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An in-depth overview of the chemical structure, properties, pharmacology, and analytical methodologies for **Fenoterol Hydrobromide**.

Introduction

Fenoterol Hydrobromide is a potent and selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other obstructive airway diseases. [1] This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals, detailing its chemical and pharmacological characteristics, along with established experimental protocols for its analysis and evaluation.

Chemical Structure and Properties

Fenoterol Hydrobromide is the hydrobromide salt of fenoterol.[1] Its chemical structure consists of a resorcinol ring system linked to an ethanolamine side chain, which is further substituted with a 4-hydroxyphenylpropyl group.

Table 1: Chemical Identifiers for Fenoterol Hydrobromide



Identifier	Value
IUPAC Name	5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol;hydrobromide[2]
CAS Number	1944-12-3[2]
Chemical Formula	C17H22BrNO4[2]
Molecular Weight	384.26 g/mol [3]
Synonyms	Phenoterol hydrobromide, Berotec, Th-1165a[4]

Table 2: Physicochemical Properties of Fenoterol Hydrobromide

Property	Value
Appearance	White to off-white crystalline solid[1]
Melting Point	226-228 °C[3][5]
Solubility	Soluble in water (25 mg/mL), DMSO (≥ 100 mg/mL), and ethanol.[5][6]
Storage	4°C, sealed storage, away from moisture.[6]

Pharmacological Properties Mechanism of Action

Fenoterol Hydrobromide exerts its therapeutic effects by acting as a selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchial airways.[1] The binding of fenoterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.

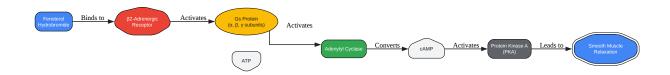
The activation of the β2-adrenergic receptor by fenoterol stimulates the membrane-bound enzyme adenylyl cyclase.[1] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately results in the relaxation of the



airway smooth muscle, leading to the widening of the bronchi and bronchioles and alleviating the symptoms of bronchoconstriction.[1]

Signaling Pathway

The signaling pathway initiated by **Fenoterol Hydrobromide** is a classic example of a Gsprotein coupled receptor pathway.



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β2-Adrenergic Receptor Signaling Pathway of Fenoterol.

Experimental Protocols High-Performance Liquid Chromatography (HPLC) for

Quantification

A common method for the quantitative analysis of **Fenoterol Hydrobromide** in pharmaceutical formulations is reverse-phase HPLC.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 30:70 v/v acetonitrile:water with 0.1% triethylamine, pH adjusted to 5.0 with formic acid).
- Flow Rate: 1.0 mL/min.

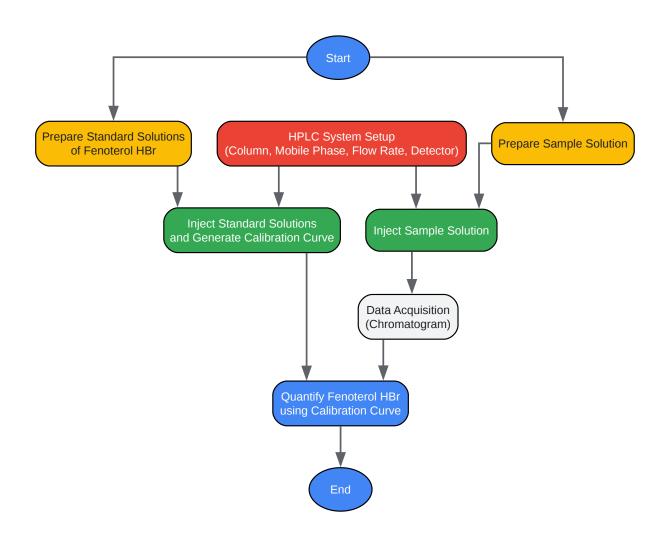






- Detection: UV detection at a wavelength of 276 nm.
- Standard Preparation: A stock solution of Fenoterol Hydrobromide is prepared in the
 mobile phase or a suitable solvent like water. Calibration standards are prepared by serial
 dilution of the stock solution to cover a concentration range of approximately 0.025 to 0.15
 mg/mL.
- Sample Preparation: For pharmaceutical dosage forms, a portion of the crushed tablet or a
 volume of the solution is accurately weighed or measured, dissolved in the mobile phase,
 and diluted to fall within the calibration range. The sample solution should be filtered through
 a 0.45 µm filter before injection.
- Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph. The peak area of **Fenoterol Hydrobromide** is measured, and the concentration in the sample is determined by comparing its peak area to the calibration curve generated from the standards.





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Workflow for HPLC Analysis of Fenoterol Hydrobromide.

In Vitro Bronchodilator Activity Assay

The bronchodilator effect of **Fenoterol Hydrobromide** can be assessed in vitro using isolated tracheal smooth muscle preparations, typically from guinea pigs or rats.

Methodology:

 Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully excised and placed in a Krebs-Henseleit physiological salt solution. The trachea is cleaned of adhering



connective tissue and cut into rings. These rings are then cut open opposite the smooth muscle to form tracheal strips.

- Organ Bath Setup: The tracheal strips are mounted in an isolated organ bath containing Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2. The strips are connected to an isometric force transducer to record changes in muscle tension.
- Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes. During this period, the bath solution is changed every 15 minutes.
- Induction of Contraction: A contractile agent, such as histamine or methacholine, is added to the organ bath to induce a sustained contraction of the tracheal smooth muscle.
- Drug Administration: Once a stable contraction is achieved, cumulative concentrations of
 Fenoterol Hydrobromide are added to the bath. The relaxant effect of each concentration is
 recorded as a percentage of the pre-contracted tension.
- Data Analysis: A concentration-response curve is constructed by plotting the percentage of relaxation against the logarithm of the Fenoterol Hydrobromide concentration. From this curve, the EC50 (the concentration that produces 50% of the maximum relaxation) can be calculated to determine the potency of the compound.

Conclusion

Fenoterol Hydrobromide remains a significant molecule in the study of β2-adrenergic receptor pharmacology and the development of bronchodilator therapies. This guide provides essential technical information and standardized protocols to support ongoing research and development efforts in this field. The detailed understanding of its chemical properties, mechanism of action, and analytical methodologies is crucial for its effective and safe application in pharmaceutical sciences.

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References

- 1. The rebirth of isolated organ contraction studies for drug discovery and repositioning PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology (effects of drugs on isolated guinea pig tracheal chain preparat) | PDF [slideshare.net]
- 3. Organ bath Wikipedia [en.wikipedia.org]
- 4. scireq.com [scireq.com]
- 5. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel spongederived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reprocell.com [reprocell.com]
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